1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol
Overview
Description
“1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol”, commonly known as THQ, is a bicyclic amine that belongs to the tetrahydroquinoline family. It is an intermediate in the synthesis of MR 121, a fluorescent dye . The CAS number for this compound is 71130-68-2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO . It has a molecular weight of 177.24 g/mol . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.085g/cm3 . Its boiling point is 344.4ºC at 760 mmHg . The compound is stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Antibiotic Properties :
- Helquinoline Discovery : A study identified helquinoline, a new tetrahydroquinoline antibiotic derived from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Synthetic Applications :
- N-Aryl-2-Vinyltetrahydro-4-Oxoquinoline : Research on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline showed diverse applications in producing different quinolones and tetrahydro-4-oxoquinoline, indicating broad synthetic utility (Guillou et al., 1998).
- Synthetic Protocol for Pyrrolidine and Tetrahydroquinoline Derivatives : A study described a facile synthetic protocol for pyrrolidine and tetrahydroquinoline derivatives, utilizing Lewis acid catalysis (Lu & Shi, 2007).
Structure-Activity Relationships in Drug Design :
- Antibacterial Quinoline Carboxylic Acids : Research into 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives revealed their potential as antibacterial agents, providing insights into structure-activity relationships (Koga et al., 1980).
Organic Chemistry and Crystallography :
- Crystal Structure Analysis : A study on the crystal structure of a compound related to 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol provided insights into molecular interactions and stability, important for organic synthesis and drug design (Baba et al., 2019).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various compounds .
Mode of Action
It is known to be an intermediate in the synthesis of MR 121, a fluorescent dye . The fluorescence of the dye is excited by a pulsed diode laser emitting at 630 nm .
Result of Action
It is known to be used in the synthesis of fluorescent dyes, suggesting it may have applications in imaging and diagnostics .
Future Directions
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-12-7-3-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSFGOFVUWZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072262 | |
Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71130-68-2 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydro-7-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71130-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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